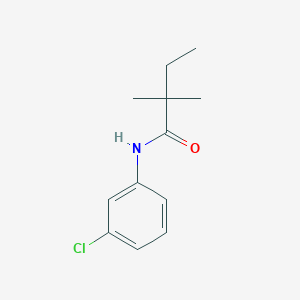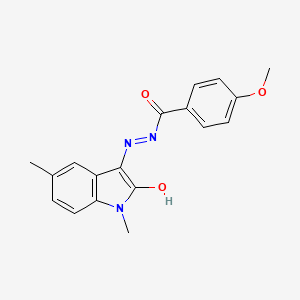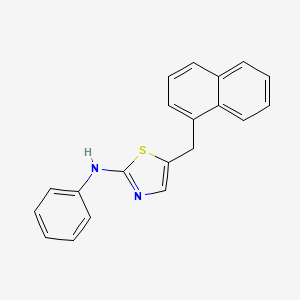![molecular formula C17H19ClN2O2 B5600772 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving azepane structures often employs innovative synthetic strategies to construct the desired frameworks. For example, the synthesis of related azepine derivatives has been demonstrated through methods such as regioselective assembly of heterocyclic cores, employing palladium-coupled reactions, and utilizing iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. These methodologies highlight the versatile approaches applicable to synthesizing compounds with similar structural motifs to the one (Dvorak et al., 2021) (Jalal et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing azepane and related heterocyclic units has been the subject of various studies, which often include crystallography and computational modeling to elucidate their conformation and stereochemistry. For instance, crystal structure analysis provides detailed insights into the geometry, including intermolecular interactions and the overall 3D arrangement of the molecule (Toze et al., 2015).
Chemical Reactions and Properties
Compounds with the azepane motif can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and transformations under specific conditions, which can lead to a wide range of derivatives with diverse properties. These reactions are crucial for the functionalization and further elaboration of the core structure (Goti et al., 1992).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various fields, such as materials science or pharmaceutical development.
Chemical Properties Analysis
The chemical behavior of "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane" and its derivatives can be predicted based on functional groups, electronic structure, and interaction with other molecules. Studies on similar compounds have explored their reactivity, potential as ligands in catalysis, and interaction with biological targets, shedding light on the chemical versatility and utility of the azepane scaffold (Pagar & Liu, 2015).
Wissenschaftliche Forschungsanwendungen
Azepanes in Ionic Liquid Synthesis
Azepane derivatives have been explored for synthesizing a new family of room temperature ionic liquids. These transformations could mitigate disposal issues associated with azepane byproducts in the polyamide industry, demonstrating a significant application in green chemistry and sustainability (Belhocine et al., 2011).
Isoxazoline Compounds in Organic Synthesis
Isoxazoline derivatives have applications in organic synthesis, offering routes to various complex molecules. For example, isoxazolidine-fused meso-tetraarylchlorins have been used for synthesizing mono- and bis-annulated chlorins, demonstrating the utility of isoxazoline and related compounds in synthesizing photoactive materials (Aguiar et al., 2015).
Photoreactivity of Isoxazolines
The photoreactivity of isoxazoline compounds has been studied, revealing their potential in photoreactions. This includes the formation of various organic products through photolysis, showcasing the application of isoxazolines in photochemistry (Giezendanner et al., 1973).
Crystal Structures and Molecular Interactions
Research into the crystal structures of compounds structurally related to 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane has provided insights into molecular interactions, demonstrating applications in material science and molecular engineering (Toze et al., 2015).
Safety and Hazards
The compound “1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane” should be handled with care. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray of the compound . The compound should be stored locked up in a well-ventilated place and the container should be kept tightly closed .
Eigenschaften
IUPAC Name |
azepan-1-yl-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-15(17(21)20-10-6-2-3-7-11-20)16(19-22-12)13-8-4-5-9-14(13)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHYDXCEKSMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)

![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![3-[(4-phenylbutanoyl)amino]phenyl acetate](/img/structure/B5600777.png)